Benzenediazonium, 4-fluoro-, chloride
Overview
Description
Benzenediazonium, 4-fluoro-, chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The 4-fluoro substitution on the benzene ring adds unique properties to this compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 4-fluoro-, chloride typically involves the diazotization of 4-fluoroaniline. The process begins with the reaction of 4-fluoroaniline with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt, this compound .
Industrial Production Methods
In industrial settings, the preparation of diazonium salts is scaled up by maintaining strict temperature control and using large reaction vessels. The reaction mixture is often cooled using ice-salt baths to ensure the stability of the diazonium salt. The resulting product is then purified through filtration and washing with cold solvents to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-fluoro-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a -N=N- bond linking two aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and copper(I) bromide (CuBr).
Coupling Reactions: These reactions often involve phenols or aromatic amines dissolved in alkaline solutions.
Major Products
Substitution Reactions: Products include 4-fluoroiodobenzene, 4-fluorobromobenzene, and 4-fluorophenol.
Coupling Reactions: Products include azo compounds such as 4-fluoroazobenzene.
Scientific Research Applications
Benzenediazonium, 4-fluoro-, chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenediazonium, 4-fluoro-, chloride involves the formation of a highly reactive diazonium ion (-N₂⁺) that can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the replacement of the diazonium group with other nucleophiles or the formation of azo bonds with aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: Lacks the 4-fluoro substitution, making it less reactive in certain substitution reactions.
Benzenediazonium tetrafluoroborate: More stable than the chloride salt and often used in fluorination reactions.
Uniqueness
The presence of the 4-fluoro substitution in benzenediazonium, 4-fluoro-, chloride enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of fluorinated organic molecules and materials .
Properties
IUPAC Name |
4-fluorobenzenediazonium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXSVHPRRLRBPS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)F.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439889 | |
Record name | Benzenediazonium, 4-fluoro-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20893-71-4 | |
Record name | Benzenediazonium, 4-fluoro-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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